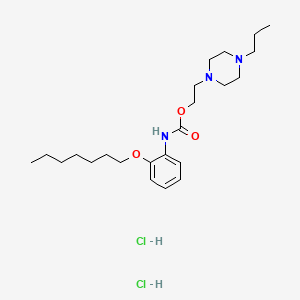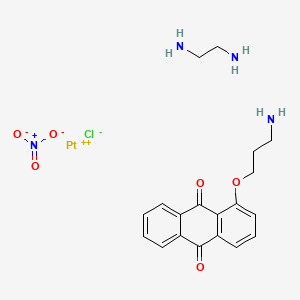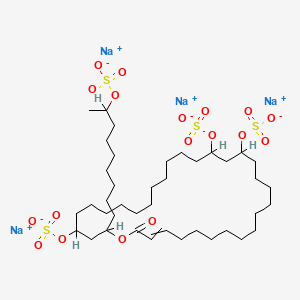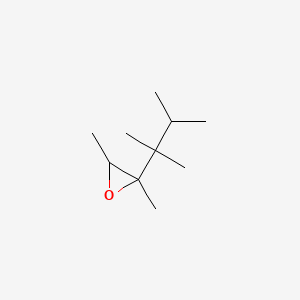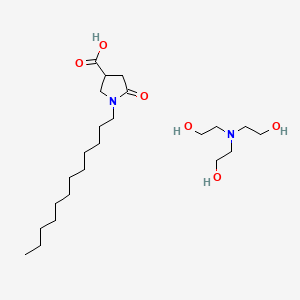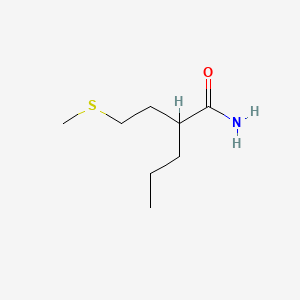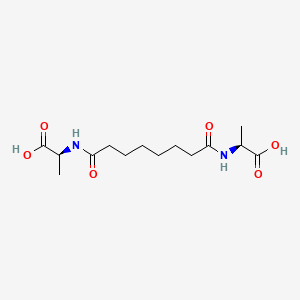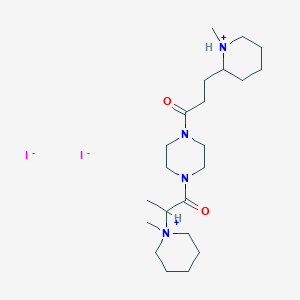
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide is a complex organic compound. It is characterized by the presence of multiple piperidinium and piperazinyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and chemical reactivity.
Preparation Methods
The synthesis of Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide involves multiple steps. The synthetic route typically starts with the preparation of the piperidinium and piperazinyl precursors. These precursors are then subjected to a series of reactions, including alkylation and acylation, to form the desired compound. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce piperidinium and piperazinyl groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide can be compared with other similar compounds, such as:
Piperidinium derivatives: These compounds share the piperidinium core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperazinyl compounds: Similar to piperidinium derivatives, these compounds contain the piperazinyl group and exhibit different reactivities and applications.
Quaternary ammonium compounds: These compounds have a positively charged nitrogen atom and are used in various applications, including as disinfectants and surfactants.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88514-26-5 |
|---|---|
Molecular Formula |
C22H42I2N4O2 |
Molecular Weight |
648.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)-1-[4-[3-(1-methylpiperidin-1-ium-2-yl)propanoyl]piperazin-1-yl]propan-1-one;diiodide |
InChI |
InChI=1S/C22H41N4O2.2HI/c1-19(26(3)17-7-4-8-18-26)22(28)25-15-13-24(14-16-25)21(27)11-10-20-9-5-6-12-23(20)2;;/h19-20H,4-18H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
NQVZBBRQAIBALD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)CCC2CCCC[NH+]2C)[N+]3(CCCCC3)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


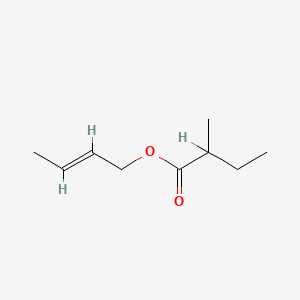
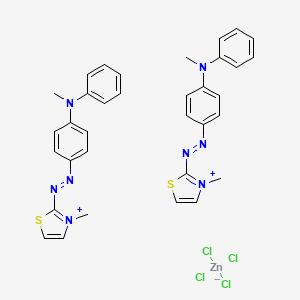
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)

